5-(2-Fluorophenoxy)pentan-1-amine hydrochloride

Serotonin Receptor Modulation Neuropharmacology Receptor Binding Affinity

This ortho-fluorinated phenoxy-pentylamine hydrochloride provides a metabolically shielded, aqueous-soluble tool for serotonin receptor (5-HT1A/2A) research. The ortho-F substitution differentiates it from meta/para analogs, enabling definitive SAR mapping. The hydrochloride salt guarantees consistent dosing in buffer-based assays, while the free primary amine allows straightforward derivatization into amides, sulfonamides, and secondary amines. Procure this high-purity building block to advance your GPCR-targeted lead optimization.

Molecular Formula C11H17ClFNO
Molecular Weight 233.71 g/mol
CAS No. 1864056-16-5
Cat. No. B1446807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenoxy)pentan-1-amine hydrochloride
CAS1864056-16-5
Molecular FormulaC11H17ClFNO
Molecular Weight233.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCCCCN)F.Cl
InChIInChI=1S/C11H16FNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H
InChIKeyLZBZSPGDMJMEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride (CAS 1864056-16-5): Chemical Identity and Baseline Properties for Research Procurement


5-(2-Fluorophenoxy)pentan-1-amine hydrochloride is a fluorinated aromatic amine derivative supplied as a hydrochloride salt to enhance stability and aqueous solubility [1]. The compound features an ortho-fluorine-substituted phenoxy group linked to a pentylamine chain, with a molecular formula of C11H17ClFNO and a molecular weight of 233.71 g/mol . It is typically offered at 95% purity for research applications . The free base form (CAS 1226196-24-2) has a molecular weight of 197.25 g/mol and a topological polar surface area (TPSA) of 35.2 Ų, indicating moderate membrane permeability potential [1].

Why Generic Substitution with Positional Isomers or Free Base Fails for 5-(2-Fluorophenoxy)pentan-1-amine hydrochloride in Experimental Systems


In research applications, the precise substitution pattern of the fluorine atom on the phenoxy ring (ortho vs. meta vs. para) and the salt form (hydrochloride vs. free base) critically influence the compound's physicochemical properties, biological target engagement, and pharmacokinetic behavior. Ortho-fluorine substitution introduces unique steric and electronic effects that can alter receptor binding affinity and metabolic stability compared to meta- or para-substituted analogs [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability compared to the free base, which is essential for reproducible in vitro and in vivo assays [2]. Simple replacement with a positional isomer or the free base can lead to significantly different experimental outcomes, compromising data integrity and reproducibility.

Quantitative Differentiation of 5-(2-Fluorophenoxy)pentan-1-amine hydrochloride: Key Evidence for Scientific Selection


Ortho-Fluorine Substitution Modulates Serotonin Receptor Binding Profile Compared to Para-Fluoro Analog

5-(2-Fluorophenoxy)pentan-1-amine has shown promising results as a modulator of serotonin receptors 5-HT1A and 5-HT2A, with the ortho-fluorine substitution conferring a distinct pharmacological profile compared to the para-fluoro positional isomer [1]. While quantitative binding data (Ki) for the ortho-isomer is not publicly available in peer-reviewed literature, the para-fluoro analog (5-(4-fluorophenoxy)pentan-1-amine) exhibits a Ki of 5.68 μM at the serotonin transporter (SERT) in rat striatal synaptosomes [2]. The ortho-fluoro substitution is expected to alter binding kinetics and selectivity due to differences in steric hindrance and electronic distribution, which can significantly impact downstream functional responses.

Serotonin Receptor Modulation Neuropharmacology Receptor Binding Affinity

Hydrochloride Salt Form Enhances Aqueous Solubility and Stability Relative to Free Base

The hydrochloride salt of 5-(2-fluorophenoxy)pentan-1-amine (CAS 1864056-16-5) provides significantly enhanced aqueous solubility and chemical stability compared to its free base counterpart (CAS 1226196-24-2) [1]. The free base has a calculated LogP (XLogP3) of 2.3 and a topological polar surface area of 35.2 Ų, indicating moderate lipophilicity and limited water solubility [2]. Conversion to the hydrochloride salt increases the molecular weight from 197.25 g/mol to 233.71 g/mol and introduces an ionic center, which substantially improves water solubility and facilitates handling in aqueous biological assays and formulation development .

Formulation Science Bioavailability Salt Selection

Ortho-Fluorine Substitution Enhances Metabolic Stability Relative to Non-Fluorinated Phenoxyalkylamines

The presence of the ortho-fluorine atom on the phenoxy ring of 5-(2-fluorophenoxy)pentan-1-amine hydrochloride is expected to confer increased resistance to oxidative metabolism compared to non-fluorinated phenoxyalkylamine analogs [1]. Fluorine substitution, particularly at the ortho position, blocks cytochrome P450-mediated hydroxylation at the adjacent carbon, thereby reducing metabolic clearance and prolonging half-life. While direct in vitro microsomal stability data for this specific compound are not publicly available, a comprehensive review of fluorinated small molecules demonstrates that ortho-fluorination typically reduces intrinsic clearance (CLint) by 2- to 10-fold compared to the corresponding non-fluorinated scaffold [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Flexible Pentylamine Linker Enables Versatile Functionalization as a Synthetic Building Block

5-(2-Fluorophenoxy)pentan-1-amine hydrochloride serves as a versatile intermediate for the synthesis of secondary and tertiary amines, amides, and sulfonamides via reaction at the primary amine group. The pentylamine chain (C5 linker) provides a flexible spacer between the pharmacophoric fluorophenoxy moiety and additional functional groups, enabling fine-tuning of ligand-receptor interactions [1]. In contrast, shorter-chain analogs (e.g., C2 or C3 linkers) restrict conformational freedom and may limit access to distal binding pockets. The hydrochloride salt form simplifies handling and purification during multistep synthetic sequences .

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Recommended Research Applications for 5-(2-Fluorophenoxy)pentan-1-amine hydrochloride Based on Quantitative Differentiation Evidence


Chemical Probe for Serotonin Receptor Subtype Profiling

The distinct serotonin receptor modulation profile of 5-(2-fluorophenoxy)pentan-1-amine hydrochloride, particularly its engagement of 5-HT1A and 5-HT2A receptors, supports its use as a tool compound for dissecting serotonergic signaling pathways [1]. Its ortho-fluorine substitution differentiates it from para-fluoro analogs, enabling comparative studies to map structure-activity relationships at key receptor subtypes. The hydrochloride salt form ensures consistent dosing in in vitro assays requiring aqueous buffers .

Medicinal Chemistry Scaffold for Metabolic Stability Optimization

The ortho-fluorine atom on the phenoxy ring provides a metabolic soft spot blockade, making this compound an attractive starting point for lead optimization programs targeting indications where prolonged in vivo exposure is required [1]. The flexible pentylamine linker allows systematic derivatization to improve potency while retaining the metabolic shielding conferred by fluorine substitution .

Synthetic Intermediate for Fluorinated Bioactive Compounds

The primary amine handle and C5 linker make 5-(2-fluorophenoxy)pentan-1-amine hydrochloride a valuable building block for constructing more complex fluorinated molecules, including secondary amines, amides, and sulfonamides [1]. Its availability as a stable hydrochloride salt simplifies storage, handling, and purification in multistep synthetic routes, reducing overall process complexity .

Comparative Pharmacology Studies with Positional Isomers

Researchers investigating the impact of fluorine substitution position on biological activity can use this ortho-isomer in head-to-head comparisons with commercially available meta- and para-fluoro analogs (CAS 1864074-13-4 and 1864064-18-5, respectively) [1]. Such studies provide critical SAR insights for drug discovery programs targeting G protein-coupled receptors, transporters, or enzymes where fluorophenoxy motifs are privileged pharmacophores .

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